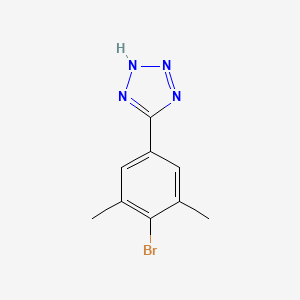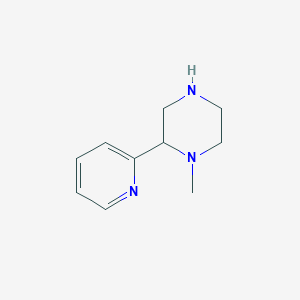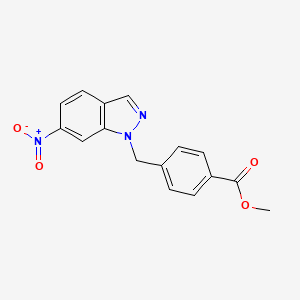
1-CHLOROHEPTADECANE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-CHLOROHEPTADECANE is an organic compound with the molecular formula C₁₇H₃₅Cl It is a chlorinated derivative of heptadecane, a straight-chain alkane with 17 carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-CHLOROHEPTADECANE can be synthesized through the chlorination of heptadecane. The reaction typically involves the use of chlorine gas (Cl₂) under ultraviolet light or heat to facilitate the substitution of a hydrogen atom with a chlorine atom. The reaction conditions must be carefully controlled to ensure the selective formation of the 1-chloro derivative.
Industrial Production Methods
In an industrial setting, the production of heptadecane, 1-chloro- may involve continuous flow reactors where heptadecane and chlorine gas are introduced in a controlled manner. The reaction is carried out under specific temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-CHLOROHEPTADECANE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form chlorinated alcohols or carboxylic acids.
Reduction Reactions: The chlorine atom can be removed through reduction reactions to regenerate heptadecane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various alkyl derivatives depending on the nucleophile used.
Oxidation Reactions: Products include chlorinated alcohols, aldehydes, and carboxylic acids.
Reduction Reactions: The primary product is heptadecane.
Applications De Recherche Scientifique
1-CHLOROHEPTADECANE has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: Studies have explored its potential as an antimicrobial agent due to its ability to disrupt cell membranes.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent or as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.
Mécanisme D'action
The mechanism by which heptadecane, 1-chloro- exerts its effects involves the interaction of the chlorine atom with various molecular targets. In biological systems, the compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased permeability and cell lysis. In chemical reactions, the chlorine atom acts as a leaving group, facilitating nucleophilic substitution and other reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecane, 1-chloro-: A chlorinated derivative of hexadecane with similar chemical properties but a shorter carbon chain.
Octadecane, 1-chloro-: A chlorinated derivative of octadecane with a longer carbon chain.
Uniqueness
1-CHLOROHEPTADECANE is unique due to its specific carbon chain length, which influences its physical and chemical properties. Compared to its shorter and longer chain analogs, it may exhibit different solubility, melting point, and reactivity, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
62016-75-5 |
|---|---|
Formule moléculaire |
C17H35Cl |
Poids moléculaire |
274.9 g/mol |
Nom IUPAC |
1-chloroheptadecane |
InChI |
InChI=1S/C17H35Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h2-17H2,1H3 |
Clé InChI |
FGIOHOBVUCNHBY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















